molecular formula C11H16Cl2N2O2 B1463450 2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1303889-75-9

2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B1463450
CAS No.: 1303889-75-9
M. Wt: 279.16 g/mol
InChI Key: KZZRBGFYOPWBNT-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride” is a compound used for pharmaceutical testing . It has a molecular weight of 279.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O2.ClH/c12-8-11(15)14-5-3-13(4-6-14)9-10-2-1-7-16-10;/h1-2,7H,3-6,8-9H2;1H . This indicates the molecular formula of the compound is C11H16Cl2N2O2 .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives are extensively studied for their clinical applications, primarily focusing on the treatment of depression, psychosis, or anxiety. For example, nefazodone, trazodone, and aripiprazole are some of the arylpiperazine derivatives that have reached clinical application stages. These compounds are known for their serotonin receptor-related effects, which are crucial in managing conditions such as depression and anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various pharmacological activities and highlighting the importance of understanding their metabolic pathways for therapeutic applications (Caccia, 2007).

Furan Derivatives in Polymer and Drug Development

Furan derivatives, particularly those involving 5-hydroxymethylfurfural (HMF), are pivotal in developing new generations of polymers, functional materials, and fuels. HMF, derived from plant biomass, serves as a platform chemical with the potential to replace non-renewable hydrocarbon sources. The derivatives of HMF, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are explored for their applications in producing monomers, polymers, and various other chemicals, indicating the versatility and sustainability of furan derivatives in chemical synthesis and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Therapeutic Potential of Piperazine-Based Molecules

Piperazine, as a core structure, is found in a wide range of drugs with varied therapeutic uses, including antipsychotic, antidepressant, and anticancer activities. The flexibility of the piperazine ring allows for significant modifications that can lead to drugs with improved pharmacokinetic and pharmacodynamic properties. Research into piperazine derivatives continues to expand, exploring its potential across various diseases and conditions, underscoring the importance of this structure in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2.ClH/c12-8-11(15)14-5-3-13(4-6-14)9-10-2-1-7-16-10;/h1-2,7H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZRBGFYOPWBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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